N-(3-Aminophenyl)-2-(dimethylamino)acetamide
Overview
Description
N-(3-Aminophenyl)-2-(dimethylamino)acetamide is an organic compound with a molecular formula of C10H15N3O It is characterized by the presence of an aminophenyl group and a dimethylaminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-(dimethylamino)acetamide typically involves the reaction of 3-nitroaniline with dimethylaminoacetyl chloride. The process includes the following steps:
Nitration: 3-nitroaniline is synthesized by nitrating aniline with a mixture of concentrated sulfuric acid and nitric acid.
Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 3-aminophenylamine is then acylated with dimethylaminoacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-(dimethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields secondary amines.
Substitution: Results in halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(3-Aminophenyl)-2-(dimethylamino)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminophenyl)acetamide: Similar structure but lacks the dimethylamino group.
N-(3-Aminophenyl)-3-(dimethylamino)propanamide: Similar but with a different acyl group.
Uniqueness
N-(3-Aminophenyl)-2-(dimethylamino)acetamide is unique due to the presence of both the aminophenyl and dimethylaminoacetamide groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(dimethylamino)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9/h3-6H,7,11H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMQEQGMSAPIEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588583 | |
Record name | N-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
562826-95-3 | |
Record name | N-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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